10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]-
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Overview
Description
10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine is a chemical compound with the molecular formula C19H15NO2S2. It is known for its unique structural features, which include a phenothiazine core substituted with a sulfonyl group attached to a 4-methylphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine typically involves the reaction of phenothiazine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for 10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield the corresponding sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to its antimicrobial and anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate the activity of cyclooxygenase (COX) enzymes and other inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonyl phenyl) indole derivatives: These compounds share the sulfonyl group and exhibit similar antimicrobial and anti-inflammatory activities.
Phenothiazine derivatives: Other phenothiazine compounds with different substituents on the phenothiazine core.
Uniqueness
10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenothiazine core with a sulfonyl group attached to a 4-methylphenyl ring differentiates it from other phenothiazine derivatives and sulfonyl-containing compounds .
Properties
CAS No. |
58010-03-0 |
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Molecular Formula |
C19H15NO2S2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
10-(4-methylphenyl)sulfonylphenothiazine |
InChI |
InChI=1S/C19H15NO2S2/c1-14-10-12-15(13-11-14)24(21,22)20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2-13H,1H3 |
InChI Key |
LPRPWRDPVGUTPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
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